Cas no 153871-08-0 (4-amino-3-(3-methylthiophen-2-yl)butanoic acid)

4-amino-3-(3-methylthiophen-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-(3-methylthiophen-2-yl)butanoic acid
- CHEMBL313323
- 153871-08-0
- BDBM50007116
- 4-Amino-3-(3-methyl-thiophen-2-yl)-butyric acid
- EN300-1853668
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- Inchi: 1S/C9H13NO2S/c1-6-2-3-13-9(6)7(5-10)4-8(11)12/h2-3,7H,4-5,10H2,1H3,(H,11,12)
- InChI Key: MYDYIPWUDSWFAE-UHFFFAOYSA-N
- SMILES: S1C=CC(C)=C1C(CN)CC(=O)O
Computed Properties
- Exact Mass: 199.06669983g/mol
- Monoisotopic Mass: 199.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 91.6Ų
4-amino-3-(3-methylthiophen-2-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1853668-1.0g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 1g |
$1256.0 | 2023-06-01 | ||
Enamine | EN300-1853668-0.25g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 0.25g |
$642.0 | 2023-09-18 | ||
Enamine | EN300-1853668-0.5g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 0.5g |
$671.0 | 2023-09-18 | ||
Enamine | EN300-1853668-10.0g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 10g |
$5405.0 | 2023-06-01 | ||
Enamine | EN300-1853668-10g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 10g |
$3007.0 | 2023-09-18 | ||
Enamine | EN300-1853668-5g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 5g |
$2028.0 | 2023-09-18 | ||
Enamine | EN300-1853668-5.0g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 5g |
$3645.0 | 2023-06-01 | ||
Enamine | EN300-1853668-0.1g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 0.1g |
$615.0 | 2023-09-18 | ||
Enamine | EN300-1853668-0.05g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 0.05g |
$587.0 | 2023-09-18 | ||
Enamine | EN300-1853668-2.5g |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid |
153871-08-0 | 2.5g |
$1370.0 | 2023-09-18 |
4-amino-3-(3-methylthiophen-2-yl)butanoic acid Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
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Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
Additional information on 4-amino-3-(3-methylthiophen-2-yl)butanoic acid
4-Amino-3-(3-Methylthiophen-2-yl)Butanoic Acid: A Comprehensive Overview
4-Amino-3-(3-Methylthiophen-2-yl)Butanoic Acid (CAS No. 153871-08-0) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its amino and thiophene functional groups, exhibits a diverse range of chemical and biological properties. Recent advancements in synthetic methodologies and its applications have further underscored its importance in contemporary research.
The molecular structure of 4-amino-3-(3-methylthiophen-2-yl)butanoic acid is defined by a butanoic acid backbone with an amino group at the fourth position and a substituted thiophene ring at the third position. The thiophene moiety, specifically the 3-methyl substitution, introduces electronic and steric effects that significantly influence the compound's reactivity and stability. This structure makes it a versatile building block for various chemical transformations, including condensation reactions, cyclizations, and bioconjugations.
Recent studies have highlighted the potential of 4-amino-3-(3-methylthiophen-2-yl)butanoic acid as a precursor in drug discovery. Its ability to act as a chelating agent or a ligand in metalloenzyme inhibition has been explored in the context of developing novel therapeutic agents. For instance, researchers have reported its role in modulating enzyme activity related to neurodegenerative diseases, such as Alzheimer's disease, through selective binding to metal ions like copper and zinc.
In addition to its pharmacological applications, 4-amino-3-(3-methylthiophen-2-yl)butanoic acid has found utility in materials science. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability due to the rigid thiophene ring system. This makes it a promising candidate for advanced materials used in electronics and biotechnology.
The synthesis of 4-amino-3-(3-methylthiophen-2-yl)butanoic acid involves multi-step processes that often require precise control over reaction conditions. Recent advancements in catalytic methods, such as the use of transition metal catalysts or enzymatic approaches, have improved the efficiency and scalability of its production. These methods not only reduce environmental impact but also pave the way for large-scale manufacturing.
Moreover, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 4-amino-3-(3-methylthiophen-2-ylium)butanoic acid. Density functional theory (DFT) studies have provided insights into its molecular orbitals and interaction mechanisms with biological targets. Such computational models are instrumental in guiding experimental designs and optimizing synthetic pathways.
In conclusion, 4-amino-3-(3-methylthiophen -2 -yl )butanoic acid (CAS No. 153871 -08 -0 ) stands as a testament to the interdisciplinary nature of modern chemical research. Its structural versatility, coupled with recent breakthroughs in synthesis and application development, positions it as a key compound in advancing both scientific knowledge and technological innovation.
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